ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate
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Overview
Description
This complex compound features a fused piperidine ring system with a benzyl group and a triazatricyclo core. Let’s break it down:
- The core structure contains a piperidine ring (a six-membered nitrogen-containing ring) with a benzyl group attached.
- The triazatricyclo core is a fascinating feature, consisting of three nitrogen atoms and a central seven-membered ring.
- The ethyl ester group (C2H5COO-) is attached to the piperidine nitrogen.
Ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate: is a mouthful, so let’s refer to it as for simplicity.
Chemical Reactions Analysis
Compound X may undergo various reactions:
Oxidation: Oxidation of the imine group (C=N) could yield an oxime or other functional groups.
Reduction: Reduction of the carbonyl group (C=O) could form a secondary alcohol.
Substitution: The benzyl group may undergo substitution reactions. Common reagents and conditions would depend on the specific reaction, but they might involve strong acids, bases, or transition metal catalysts.
Scientific Research Applications
Compound X’s applications span several fields:
Chemistry: It could serve as a building block for more complex molecules due to its unique structure.
Biology: Investigating its interactions with biological targets (enzymes, receptors) could reveal potential therapeutic effects.
Medicine: Research into its anti-tubercular activity or other disease-related properties.
Industry: Perhaps as a precursor for novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism remains speculative, but it likely involves interactions with cellular components. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare Compound X to related structures:
Ethyl 4-oxo-1-piperidinecarboxylate: (CAS: 29976-53-2) shares a piperidine core and an ester group.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: (CAS: 52763-21-0) has a similar piperidine scaffold with a benzyl group.
Properties
Molecular Formula |
C27H27N5O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C27H27N5O4/c1-2-36-27(35)19-11-14-30(15-12-19)25(33)20-16-21-24(29-22-10-6-7-13-31(22)26(21)34)32(23(20)28)17-18-8-4-3-5-9-18/h3-10,13,16,19,28H,2,11-12,14-15,17H2,1H3 |
InChI Key |
IJQSMCHVENQDEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=CC=C5 |
Origin of Product |
United States |
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